2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride
Overview
Description
2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride is a chemical compound with the CAS Number: 1187932-60-0 . It has a molecular weight of 279.17 and is a green solid . It is used as a reactant in the synthesis of imidazopyridines as non-nucleoside inhibitors of hepatitis C virus NS5B polymerase .
Synthesis Analysis
The synthesis of 2-chloromethyl-1H-benzimidazole derivatives involves condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles . Some of the synthesized compounds have shown significant antifungal activity .Molecular Structure Analysis
The InChI code for 2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride is 1S/C14H11ClN2.ClH/c15-10-14-16-12-8-4-5-9-13 (12)17 (14)11-6-2-1-3-7-11;/h1-9H,10H2;1H .Physical And Chemical Properties Analysis
2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride is a green solid with a molecular weight of 279.17 . The InChI code is 1S/C14H11ClN2.ClH/c15-10-14-16-12-8-4-5-9-13 (12)17 (14)11-6-2-1-3-7-11;/h1-9H,10H2;1H .Scientific Research Applications
Antibacterial and Antifungal Applications
2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride has been explored for its antibacterial and antifungal properties. Research by Patil et al. (2016) highlighted the synthesis of 2-chloromethyl-1-H-benzimidazole derivatives and their screening for antibacterial activity, demonstrating effectiveness against specific bacterial strains. Furthermore, Zhou et al. (2013) synthesized 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers from 2-chloromethyl-1H-benzoimidazole, which exhibited significant antifungal activity, surpassing that of the control fungicide, carbendazim (Patil et al., 2016); (Zhou et al., 2013).
Structural and Spectroscopic Studies
Ghani and Mansour (2012) conducted extensive structural studies on 2-chloromethyl-1H-benzimidazole hydrochloride, utilizing X-ray crystallography, spectroscopic techniques, and DFT calculations to elucidate its molecular structure and potential for interaction with biological targets. This work underpins the compound's structural utility in further chemical and pharmaceutical research (Ghani & Mansour, 2012).
Synthesis of Luminescent Materials
Zhang et al. (2013) explored the synthesis of iridium complexes using 1-benzyl-2-phenyl-1H-benzoimidazole derivatives, including 2-chloromethyl-1H-benzoimidazole, for applications in electrophosphorescence devices. This research demonstrates the compound's potential in developing new materials for electronic and optical devices (Zhang et al., 2013).
Corrosion Inhibition
Khaled (2003) studied the inhibitive action of benzimidazole derivatives, including 2-chloromethyl-1H-benzimidazole, against iron corrosion in hydrochloric acid solutions. This research provides insights into the compound's utility in industrial applications, particularly in corrosion prevention (Khaled, 2003).
Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)-1-phenylbenzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2.ClH/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11;/h1-9H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAHGMPGADCLLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride | |
CAS RN |
1187932-60-0 | |
Record name | 1H-Benzimidazole, 2-(chloromethyl)-1-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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